4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide
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Description
4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties of Related Compounds
The synthesis of related compounds has been explored in various studies, demonstrating the versatility and potential applications of 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide in material science and medicinal chemistry. For instance, derivatives of tert-butyl and pyridine have been synthesized and studied for their properties. These compounds, including various polyamides with flexible main-chain ether linkages and ortho-phenylene units, exhibit significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films, which could be beneficial in developing new materials with specific mechanical and thermal properties (Hsiao, Yang, & Chen, 2000).
Anticholinesterase Activity
Compounds featuring the tert-butyl group have shown promise in biological applications, such as anticholinesterase activity. This activity is critical for the development of treatments for diseases like Alzheimer's, where the regulation of acetylcholine levels plays a fundamental role. The structure and crystal systems of these compounds suggest potential for further exploration in medicinal chemistry (Pietsch, Nieger, & Gütschow, 2007).
Enhancing Reductive Cleavage
The reductive cleavage of aromatic carboxamides has been enhanced using derivatives of tert-butyl, providing a method for the regiospecific cleavage of C(O)-N bonds under mild conditions. This process has implications for the synthesis of amines, which are valuable in pharmaceutical chemistry (Ragnarsson, Grehn, Maia, & Monteiro, 2001).
Water Oxidation Catalysts
Research has also focused on the development of new families of Ru complexes for water oxidation, employing ligands derived from tert-butyl and pyridine. These complexes have shown significant potential in oxygen evolution reactions, a key process in artificial photosynthesis and energy conversion technologies (Zong & Thummel, 2005).
Fluorescence Chemosensors
The design and synthesis of fluorescence chemosensors based on tert-butyl derivatives have led to the selective detection of ions, such as Ba2+. These sensors offer high selectivity and sensitivity, essential for environmental monitoring, biological research, and medical diagnostics (Ravichandiran et al., 2019).
Properties
IUPAC Name |
4-tert-butyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-23(2,3)19-9-7-17(8-10-19)22(29)25-14-5-15-27-21(28)12-11-20(26-27)18-6-4-13-24-16-18/h4,6-13,16H,5,14-15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTVZVAOYGVMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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